molecular formula C11H14BrN5 B5582189 5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine

5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine

Cat. No.: B5582189
M. Wt: 296.17 g/mol
InChI Key: DXZJBZFDKHFDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine is a useful research compound. Its molecular formula is C11H14BrN5 and its molecular weight is 296.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.04326 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its biological target, many 1,2,4-triazole and aminopyridine derivatives have been studied for their potential anticancer activities . They may work by interacting with certain enzymes or receptors in cancer cells .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some 1,2,4-triazole and aminopyridine derivatives may be harmful if swallowed, inhaled, or come into contact with skin . They may also pose environmental hazards .

Future Directions

The study of 1,2,4-triazole and aminopyridine derivatives is a promising area of research due to their potential biological activities . Future research may focus on the synthesis of new derivatives, the exploration of their biological activities, and the development of safer and more effective drugs .

Properties

IUPAC Name

5-bromo-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN5/c1-2-3-11(17-8-13-7-15-17)16-10-5-4-9(12)6-14-10/h4-8,11H,2-3H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZJBZFDKHFDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(NC1=NC=C(C=C1)Br)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.